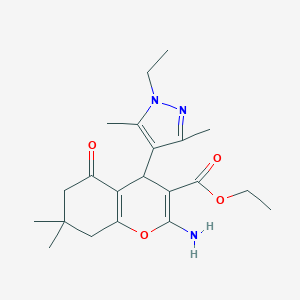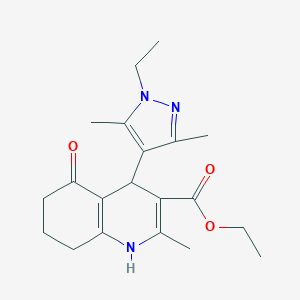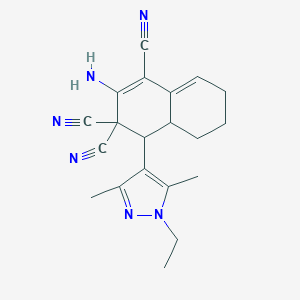
N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide, also known as BPCA, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide is not fully understood, but it is believed to act on various molecular targets in cells. In neuroscience, this compound has been shown to activate the sirtuin 1 (SIRT1) pathway, which is involved in regulating cellular metabolism and stress response. In cancer research, this compound has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in regulating cell division and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, this compound has been shown to protect neurons from oxidative stress and inflammation, which are involved in the development of neurodegenerative diseases. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacokinetic and pharmacodynamic properties.
Advantages and Limitations for Lab Experiments
N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility as a scaffold for drug development. However, there are also limitations to its use, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide, including the development of new derivatives with improved pharmacological properties, the investigation of its potential applications in other scientific fields, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for clinical use.
Synthesis Methods
N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide is synthesized through a multi-step process that involves various chemical reactions. The starting material for the synthesis is adamantanecarboxylic acid, which is converted into an acid chloride by reacting it with thionyl chloride. The resulting product is then reacted with benzylhydrazine to form the corresponding hydrazide. The hydrazide is then reacted with 4-bromo-1H-pyrazole to form this compound.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and could potentially be used as a chemotherapeutic agent. In drug discovery, this compound has been used as a scaffold for the development of new drugs.
Properties
Molecular Formula |
C21H25N3O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-4-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H25N3O/c25-20(21-9-16-6-17(10-21)8-18(7-16)11-21)23-19-12-22-24(14-19)13-15-4-2-1-3-5-15/h1-5,12,14,16-18H,6-11,13H2,(H,23,25) |
InChI Key |
BWRHXTQTOCUWCX-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CN(N=C4)CC5=CC=CC=C5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CN(N=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280192.png)
![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)
![1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione](/img/structure/B280196.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B280197.png)

![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)


![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)
![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)
![2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280209.png)

![2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
